![molecular formula C5H4N2O4 B1239714 Nifuroxime CAS No. 555-15-7](/img/structure/B1239714.png)
Nifuroxime
Overview
Description
Nifuroxime is a pale yellow crystalline antifungal agent . It is often used in combination with furazolidone . Nifuroxime was marketed under the brand name Nifurat, which consists of Attapulgite and Nifuroxime . Nifurat is an oral, nonabsorbed medication that is used in the management of diarrhea .
Synthesis Analysis
The synthesis of Nifuroxime involves treating 5-nitrofurfural with hydroxylamine in alcohol .
Molecular Structure Analysis
Nifuroxime has the molecular formula C5H4N2O4 and a molecular weight of 156.0963 . The IUPAC Standard InChI for Nifuroxime is InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H .
Chemical Reactions Analysis
The voltammetric behavior of nifuroxime was investigated comparing stationary voltammetric methods with the recently proposed sequential-injection stripping analysis (SISA) .
Physical And Chemical Properties Analysis
Nifuroxime has a molecular weight of 156.0963 . The nitrogen atom in its structure is characterized by a large deficit of negative charge . Therefore, on an aromatic ring, it has a strong electron withdrawing effect that deactivates the ring, because the resonance effect causes the “pull” of electrons from the cyclic aromatic structure .
Scientific Research Applications
Electrochemical Analysis
Nifuroxime has been utilized in electrochemical analysis through techniques like cyclic voltammetry and differential-pulse voltammetry. These methods are employed at both bare and DNA-modified glassy carbon electrodes. The reduction of Nifuroxime at DNA-modified electrodes results in a well-defined peak, which is not observed on bare surfaces . This application is significant in analytical chemistry for detecting and quantifying Nifuroxime in various samples.
Pharmaceutical Preparations
In pharmaceutical research, Nifuroxime is analyzed using spectrophotometric methods for its presence in drug formulations. These methods do not require preliminary separation steps, making them efficient for simultaneous determination of Nifuroxime and other compounds in their pharmaceutical preparations .
Mass Spectrometry
Nifuroxime’s mass spectrum has been recorded and analyzed, providing valuable data for researchers. The mass spectral data can be used to identify and characterize the compound in complex mixtures, which is crucial for applications in forensic science and drug testing .
Sequential-Injection Stripping Analysis (SISA)
The compound’s behavior has been studied using SISA, which compares stationary voltammetric methods with sequential-injection stripping analysis. This technique, particularly when used with DNA-modified electrodes, facilitates the regeneration of the electrode surface, reducing accumulation and memory effects. It extends the linear detection range and lowers the detection limit, enhancing the sensitivity of the analysis .
Bioelectrochemistry
Nifuroxime’s interaction with DNA-modified electrodes suggests potential applications in bioelectrochemistry. The optimization of pre-concentration processes at the DNA-modified surface leads to enhanced voltammetric current responses, which could be beneficial in studying biological systems and processes .
Chemical Structure Analysis
The detailed chemical structure of Nifuroxime has been elucidated, including its molecular weight and IUPAC Standard InChI. This information is essential for researchers in the field of chemical synthesis and design, as it allows for the exploration of structural analogs and derivatives .
Mechanism of Action
Target of Action
Nifuroxime is an anti-infective agent used in protozoal and fungal infections
Mode of Action
It is believed to occur by the activation of nitroreductase enzymes that produce reactive metabolites with a series of deleterious effects on the causative organisms of the infections it treats .
Biochemical Pathways
It is known that nitrofuran derivatives like nifuroxime can reduce parasite dehydrogenase activity , which could potentially disrupt the energy production of the microorganisms and lead to their death.
Pharmacokinetics
These properties play a crucial role in the drug’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of Nifuroxime’s action are largely dependent on its interaction with its targets. The production of reactive metabolites through the activation of nitroreductase enzymes can lead to a series of deleterious effects on the microorganisms, ultimately leading to their death .
Action Environment
The action, efficacy, and stability of Nifuroxime can be influenced by various environmental factors. While specific studies on Nifuroxime are lacking, it is known that factors such as pH, temperature, and the presence of other substances can affect the action of many drugs
Safety and Hazards
Nifuroxime is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided and personal protective equipment should be used . It is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Nifuroxime shows both antibacterial and antiprotozoal activity . It is considered as an alternative to metronidazole, as it has a similar effect on protozoa (Trichomonas and Giardia lamblia) and Gardnerella, with no effect on lactobacilli . This suggests potential future directions for the use of Nifuroxime in treating various infections.
properties
IUPAC Name |
(NE)-N-[(5-nitrofuran-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-6-3-4-1-2-5(11-4)7(9)10/h1-3,8H/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBKFATYSVLSSD-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
555-15-7, 6236-05-1 | |
Record name | 5-Nitro-2-furaldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555157 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nifuroxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=662 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nifuroxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.772 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-nitro-2-furaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of nifuroxime?
A1: Nifuroxime is a nitrofuran derivative with antibacterial and antifungal properties. While its exact mechanism of action remains incompletely understood, research suggests that it acts as a radiosensitizer, primarily targeting hypoxic cells. [] It is proposed that nifuroxime enhances the formation of DNA strand breaks in hypoxic cells when exposed to radiation. []
Q2: How does the reduction of nifuroxime relate to its biological activity?
A2: Nifuroxime, like other nitroheterocyclic compounds, undergoes metabolic reduction. This reduction process appears to be correlated with its cytotoxicity, DNA-damaging capabilities, and mutagenic potential. [] Faster reduction rates are generally associated with higher toxicity.
Q3: Does nifuroxime affect aerobic cells differently than hypoxic cells?
A3: Research indicates that nifuroxime exhibits selective toxicity towards hypoxic cells, leaving aerobic cells relatively unaffected. [] This selectivity makes it potentially useful for targeting hypoxic tumor cells in cancer treatment.
Q4: What is the molecular formula and weight of nifuroxime?
A4: The molecular formula of nifuroxime is C5H4N2O4, and its molecular weight is 156.09 g/mol.
Q5: Are there any spectroscopic data available for nifuroxime?
A5: Yes, spectroscopic studies, including pulse radiolysis, UV-Vis spectrophotometry, and electrochemical techniques like cyclic voltammetry and polarography, have been conducted on nifuroxime. [, , ] These studies provide insights into its redox properties, radical formation, and interactions with other molecules.
Q6: Are there any specific material compatibility concerns with nifuroxime?
A6: While the research papers provided do not explicitly discuss material compatibility beyond light and alkali sensitivity, it's essential to consider potential interactions with other substances during formulation and storage.
Q7: Are there any structural modifications known to influence the activity of nifuroxime?
A7: While specific structural modifications are not extensively discussed in the provided research, it's known that electron affinity plays a crucial role in the activity of nitroheterocyclic compounds, including nifuroxime. [, ] Modifications altering electron affinity would likely influence its radiosensitizing properties.
Q8: Are there any known mechanisms of resistance to nifuroxime?
A8: Research suggests that resistance to nitrofurans, including nifuroxime, might be linked to mutations affecting DNA repair mechanisms in bacteria. [] Additionally, the loss of a 46.7 kb circular DNA molecule was associated with nifuroxime sensitivity in Fusarium oxysporum. []
Q9: What are the known toxicological properties and safety profiles of nifuroxime?
A9: While nifuroxime is generally considered safe for topical applications, potential toxicity concerns, particularly with systemic exposure, have been raised. Research suggests that its metabolic reduction can lead to cytotoxic and potentially carcinogenic intermediates. []
Q10: What analytical methods are commonly used to characterize and quantify nifuroxime?
A10: Several analytical techniques have been employed to study nifuroxime, including:
- Spectrophotometry: For quantitative analysis, particularly in pharmaceutical formulations. [, , ]
- Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used for separation and quantification, particularly in complex mixtures. [, , ]
- Electrochemical techniques: Cyclic voltammetry and polarography provide insights into its redox properties and reduction mechanisms. [, ]
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